molecular formula C21H16N2O3S B2912190 3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl furan-2-carboxylate CAS No. 851126-19-7

3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl furan-2-carboxylate

Cat. No.: B2912190
CAS No.: 851126-19-7
M. Wt: 376.43
InChI Key: RUXIWEMCNYMBTK-UHFFFAOYSA-N
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Description

“3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl furan-2-carboxylate” is an organic compound that belongs to the class of pyrazoles and furan carboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl furan-2-carboxylate” typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole core, followed by the introduction of the furan-2-carboxylate moiety and the phenylthio group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

“3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl furan-2-carboxylate” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The phenylthio group or other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: Uses in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of “3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl furan-2-carboxylate” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazole: Lacks the furan-2-carboxylate moiety.

    1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl furan-2-carboxylate: Lacks the methyl group at the 3-position.

    3-methyl-1-phenyl-1H-pyrazol-5-yl furan-2-carboxylate: Lacks the phenylthio group.

Uniqueness

“3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl furan-2-carboxylate” is unique due to the presence of both the phenylthio group and the furan-2-carboxylate moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(5-methyl-2-phenyl-4-phenylsulfanylpyrazol-3-yl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c1-15-19(27-17-11-6-3-7-12-17)20(26-21(24)18-13-8-14-25-18)23(22-15)16-9-4-2-5-10-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXIWEMCNYMBTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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